Dabigatran etexilate impurity 1

Description

BenchChem offers high-quality Dabigatran etexilate impurity 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dabigatran etexilate impurity 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O5/c1-5-6-7-10-21-46-35(45)40-33(36)25-12-15-27(16-13-25)38-23-31-39-28-22-26(14-17-29(28)41(31)4)34(44)42(30-11-8-9-19-37-30)20-18-32(43)47-24(2)3/h8-9,11-17,19,22,24,38H,5-7,10,18,20-21,23H2,1-4H3,(H2,36,40,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRRXRHFMPACFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610758-19-4 | |

| Record name | Dabigatran etexilate isopropyl ester analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabigatran etexilate isopropyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3W5JL2HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dabigatran etexilate impurity 1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of pharmaceutical development is one of continuous refinement, where the pursuit of therapeutic efficacy is intrinsically linked to the assurance of safety. This necessitates a profound understanding not only of the active pharmaceutical ingredient (API) but also of any associated impurities. These impurities, which can emerge from the synthetic pathway, degradation, or storage, represent a critical aspect of quality control and regulatory compliance. This guide offers a detailed exploration of a specific process-related impurity of Dabigatran Etexilate, designated as Impurity 1. As a Senior Application Scientist, the following sections are designed to provide a comprehensive technical overview, grounded in scientific principles and practical application, to aid researchers and professionals in the pharmaceutical field.

Chemical Identity of Dabigatran Etexilate Impurity 1

Dabigatran Etexilate is a prodrug of dabigatran, a potent direct thrombin inhibitor used as an anticoagulant. During its synthesis and storage, several impurities can arise. Dabigatran Etexilate Impurity 1 is a significant process-related impurity.

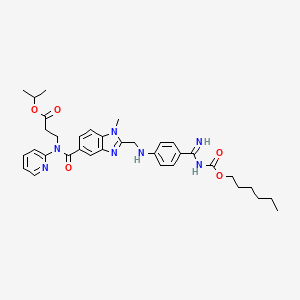

Chemical Structure:

The chemical structure of Dabigatran Etexilate Impurity 1 is characterized by the substitution of the ethyl ester group in the parent molecule with an isopropyl ester.

Caption: Chemical structure of Dabigatran Etexilate Impurity 1.

Nomenclature and Identification:

-

IUPAC Name: propan-2-yl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate[1]

-

Synonyms: O-Desethyl O-Isopropyl Dabigatran Etexilate, Dabigatran Etexilate Isopropyl Ester Analog, Dabigatran Etexilate EP Impurity G[1][2]

-

CAS Number: 1610758-19-4[1]

-

Molecular Formula: C35H43N7O5[1]

-

Molecular Weight: 641.78 g/mol [1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an impurity is fundamental for developing appropriate analytical methods and for assessing its potential impact. While detailed experimental data for this specific impurity is not extensively published, the following table summarizes available information.

| Property | Value | Source |

| Purity | > 95% | [1] |

| Storage Temperature | 2-8°C | |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

The limited availability of public data on properties such as melting point and solubility underscores the specialized nature of impurity reference standards. This information is typically determined and documented by the manufacturers of these standards.

Formation and Synthesis

Dabigatran Etexilate Impurity 1 is primarily considered a process-related impurity. Its formation is likely due to the presence of isopropanol as a residual solvent or a reagent in the synthesis of Dabigatran Etexilate.

The final steps of Dabigatran Etexilate synthesis often involve the esterification of a carboxylic acid precursor. If isopropanol is present during this step, it can compete with ethanol, leading to the formation of the isopropyl ester analog instead of the intended ethyl ester.

Caption: Plausible formation pathway of Dabigatran Etexilate Impurity 1.

Minimizing the formation of this impurity requires stringent control over the solvents and reagents used in the manufacturing process of Dabigatran Etexilate.

Analytical Methodology for Identification and Quantification

The detection and quantification of impurities in active pharmaceutical ingredients are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose.

Representative HPLC-UV Method

The following is a representative protocol synthesized from established methods for the analysis of Dabigatran Etexilate and its impurities.[1][3][4]

Objective: To separate and quantify Dabigatran Etexilate Impurity 1 from the API and other related substances.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Purified water

-

Dabigatran Etexilate Impurity 1 reference standard

-

Dabigatran Etexilate reference standard

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 20 mM Ammonium formate buffer (pH adjusted to 5.0 with formic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the Dabigatran Etexilate Impurity 1 reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the Dabigatran Etexilate API sample in the diluent to a suitable concentration (e.g., 1 mg/mL).

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Identification: The impurity peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.

-

Quantification: The concentration of the impurity is calculated by comparing the peak area of the impurity in the sample with the peak area of the reference standard.

Caption: HPLC analytical workflow for Dabigatran Etexilate Impurity 1.

LC-MS for Structural Confirmation

For definitive identification and structural elucidation, especially during method development and impurity profiling, LC-MS is invaluable. The mass-to-charge ratio (m/z) of the impurity can be determined and compared to the theoretical mass of Dabigatran Etexilate Impurity 1. The protonated molecule [M+H]+ for this impurity would be expected at approximately m/z 642.8.[3]

Pharmacological and Toxicological Considerations

The toxicological profile of any impurity is a critical factor in establishing acceptable limits in a drug substance. Currently, there is a lack of publicly available, specific pharmacological or toxicological data for Dabigatran Etexilate Impurity 1.

General Principles of Impurity Toxicology:

-

The structure of the impurity is closely related to the active parent drug, which may imply a similar, albeit potentially weaker, pharmacological activity.

-

The adage "the dose makes the poison" is particularly relevant. The concentration at which an impurity is present is a key determinant of its potential to cause harm.

-

Regulatory bodies like the FDA and EMA have stringent guidelines for the qualification of impurities. Impurities present above a certain threshold require toxicological evaluation. A study noted that nine specified impurities of Dabigatran Etexilate were found to be non-genotoxic, although it is not confirmed if Impurity 1 was among them.[5]

Given the absence of specific data, a precautionary approach is warranted. The control of this impurity to the lowest feasible levels through process optimization is the most effective strategy to mitigate any potential risks.

Conclusion

Dabigatran Etexilate Impurity 1 is a well-characterized, process-related impurity of Dabigatran Etexilate. Its chemical identity is established, and robust analytical methods, primarily HPLC, are available for its detection and quantification. While specific physicochemical and toxicological data are not extensively documented in the public domain, its status as a known impurity necessitates its careful monitoring and control during the manufacturing of Dabigatran Etexilate to ensure the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding for researchers and professionals working with Dabigatran Etexilate, emphasizing the importance of impurity profiling in modern drug development.

References

-

U.S. Food and Drug Administration. Center for Drug Evaluation and Research Application Number: 22-512 Summary Review. 2010. Available from: [Link]

-

European Directorate for the Quality of Medicines & HealthCare. Dabigatran etexilate impurity A Safety Data Sheet. Available from: [Link]

-

Acta Scientific. LC-MS method for Analysis of Dabigatran and its Impurities. 2019. Available from: [Link]

-

Patil, S. et al. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. 2016. Scientific Research Publishing. Available from: [Link]

-

Agilent Technologies. Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ. 2023. Available from: [Link]

-

de Oliveira, A. M. et al. Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. 2016. SciELO. Available from: [Link]

-

Der Pharma Chemica. An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. 2018. Available from: [Link]

- Google Patents. US9688657B2 - Synthesis of dabigatran.

- Google Patents. US20170050948A1 - Process for the Synthesis of Dabigatran Etexilate and Its Intermediates.

-

Academia.edu. Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Research. Recent Approaches of “Impurity Profiling in Pharmaceutical Analysis of Dabigatran Etexilate Mesylate”: A Review. 2023. Available from: [Link]

-

Patsnap. Synthetic method of dabigatran etexilate key intermediate. 2017. Available from: [Link]

-

ResearchGate. LC-MS method for Analysis of Dabigatran and its Impurities. 2020. Available from: [Link]

Sources

- 1. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]

- 2. Dabigatran Etexilate Isopropyl Ester Analog | CAS No- 1610758-19-4 [chemicea.com]

- 3. actascientific.com [actascientific.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Technical Whitepaper: Physicochemical Profiling and Control of Dabigatran Etexilate Impurity 1 (Desethyl Degradant)

This technical guide provides an in-depth physicochemical profile of Dabigatran Etexilate Impurity 1 , identified in primary stability literature as Desethyl Dabigatran Etexilate (also designated as Degradation Product 1 (DP-1) or Impurity E in European Pharmacopoeia contexts).[]

Executive Summary

Dabigatran etexilate (DE) is a double prodrug designed to overcome the poor oral bioavailability of the active thrombin inhibitor, dabigatran. The stability of DE is critically dependent on the integrity of its two hydrophobic masking groups: the ethyl ester and the hexyloxycarbonyl moiety.

Impurity 1 , chemically identified as Desethyl Dabigatran Etexilate (CAS: 1415506-19-2), represents the primary hydrolytic degradation product formed by the cleavage of the ethyl ester linkage.[] Its presence is a critical quality attribute (CQA) as it signifies the premature activation of the prodrug mechanism outside the biological environment (in vitro hydrolysis), potentially altering the pharmacokinetic profile and bioavailability of the drug product.

This guide details the structural identity, physicochemical behavior, formation kinetics, and analytical control strategies for this specific impurity.[][2]

Identity and Structural Characterization[2][3][4][5][6][7][8]

Chemical Identity[1][9][10]

-

Common Name: Desethyl Dabigatran Etexilate (Impurity 1 / DP-1 / Impurity E)[]

-

Chemical Name: N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine[][3][]

-

Molecular Formula:

[5] -

Molecular Weight: 599.68 g/mol (Parent DE: 627.75 g/mol )[]

-

Structural Difference: Loss of the ethyl group (

) from the

Formation Pathway

The formation of Impurity 1 is driven by moisture-mediated hydrolysis.[] Unlike oxidative degradation, which affects the benzimidazole core, hydrolysis specifically targets the ester linkage.[] This reaction is catalyzed by acidic or basic pH environments and is the rate-limiting step in the shelf-life determination of DE formulations.[]

Figure 1: Stepwise hydrolysis pathway of Dabigatran Etexilate. Impurity 1 (DP-1) is the intermediate formed by the cleavage of the ethyl ester.

Physicochemical Properties[1][2]

The transition from the ethyl ester (Parent) to the free acid (Impurity 1) induces drastic shifts in physicochemical behavior, impacting both analytical separation and formulation stability.

Solubility and Lipophilicity

The parent drug is designed to be lipophilic to facilitate absorption. Impurity 1, possessing a free carboxylic acid, exhibits pH-dependent solubility and significantly reduced lipophilicity.[]

| Property | Dabigatran Etexilate (Parent) | Impurity 1 (Desethyl Degradant) | Impact on Analysis |

| Functional Group | Ethyl Ester (Neutral) | Carboxylic Acid (Ionizable) | Impurity 1 elutes significantly earlier in RP-HPLC.[] |

| pKa (Acidic) | None | ~4.0 - 4.5 (Carboxyl) | Retention time of Impurity 1 is highly pH-sensitive.[] |

| pKa (Basic) | ~4.0 (Benzimidazole/Pyridine) | ~4.0 (Benzimidazole/Pyridine) | Both species protonate at low pH. |

| LogP (Octanol/Water) | ~3.8 (Hydrophobic) | ~1.5 (More Hydrophilic) | Impurity 1 extracts poorly into organic solvents at neutral pH. |

| Solubility (pH 1.2) | Soluble (Protonated) | Soluble (Protonated) | Similar behavior in gastric media. |

| Solubility (pH 6.8) | Low (Neutral) | Higher (Ionized Carboxylate) | Impurity 1 may dissolve in buffer where parent precipitates. |

Solid-State Stability

Impurity 1 is often amorphous when isolated due to its zwitterionic potential (interaction between the basic benzimidazole and acidic carboxylate). In the solid dosage form (capsules containing pellets), the appearance of Impurity 1 correlates with the presence of moisture in the tartaric acid core microenvironment.

Analytical Methodology & Detection

Accurate quantification of Impurity 1 requires a method that can resolve the free acid from the parent ester and other potential degradants (like the amide, Impurity A).

High-Performance Liquid Chromatography (HPLC)

Because Impurity 1 is more polar than the parent, it elutes earlier in Reverse Phase (RP) chromatography.

-

Column: C18 (Octadecylsilyl), e.g., Agilent Zorbax Eclipse XDB or Inertsil ODS-3.[]

-

Mobile Phase A: 10-20 mM Ammonium Acetate or Phosphate Buffer (pH ~5.0 - 6.0).[]

-

Mobile Phase B: Acetonitrile.[]

-

Elution Order:

-

Impurity 1 (Desethyl): RRT ~0.8 - 0.9 (Polar, Acidic).[]

-

Dabigatran Etexilate (Parent): RRT 1.0.[]

-

Impurity A (Amide): RRT > 1.0 (Often co-elutes or elutes later depending on pH).

-

Mass Spectrometry (MS) Fragmentation

For structural confirmation, LC-MS/MS in Positive Electrospray Ionization (+ESI) mode is the gold standard.

-

Parent Ion (DE):

m/z -

Impurity 1 Ion:

m/z (Characteristic mass shift of -28 Da corresponding to the loss of -

Key Fragment: The cleavage of the amide bond in the MS/MS source typically yields a specific benzimidazole fragment common to both, but the molecular ion difference is definitive.[]

Figure 2: Analytical workflow for the isolation and identification of Impurity 1.

Control & Mitigation Strategies

The presence of Impurity 1 is a direct indicator of moisture ingress or improper pH control during manufacturing and storage.

Formulation Control

Dabigatran etexilate formulations often utilize a tartaric acid core to create an acidic microenvironment that improves dissolution.[] However, this acidity can catalyze hydrolysis if moisture is present.[]

-

Moisture Protection: Use of desiccants in packaging (e.g., bottle caps) and moisture-barrier blister packs (Alu/Alu) is mandatory.[]

-

Pellet Coating: A hypromellose (HPMC) seal coat is often applied between the tartaric acid core and the drug layer to prevent direct interaction and moisture migration.

Manufacturing Process

-

Solvent Selection: Avoid protic solvents (ethanol/water) during the final crystallization or coating steps if possible, or ensure rigorous drying.[]

-

In-Process Monitoring: Monitor the "Desethyl" content during pellet coating. A rise in Impurity 1 levels during processing suggests hydrolytic stress.[]

References

-

Bernadou, J., et al. (2015).[] Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. RSC Advances.

-

Santos, L., et al. (2017).[] Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. Brazilian Journal of Pharmaceutical Sciences.

-

European Pharmacopoeia (Ph.[] Eur.) . Dabigatran Etexilate Mesilate Monograph: Impurity E. EDQM.

-

PubChem . Dabigatran Etexilate Compound Summary. National Library of Medicine.

-

BOC Sciences . Dabigatran Etexilate Impurity Standards and Nomenclature.

Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the process-related impurities of dabigatran etexilate, a direct thrombin inhibitor widely used as an anticoagulant. As with any synthesized active pharmaceutical ingredient (API), the control of impurities is critical to ensure the safety and efficacy of the final drug product. This document delves into the synthetic pathways of dabigatran etexilate, elucidates the formation of key process-related impurities, and provides detailed analytical methodologies for their identification and quantification. Grounded in scientific principles and regulatory expectations, this guide serves as a practical resource for professionals involved in the development, manufacturing, and quality control of dabigatran etexilate.

Introduction: The Imperative of Impurity Profiling in Dabigatran Etexilate

Dabigatran etexilate (marketed as Pradaxa®) is a prodrug that is rapidly converted in the body to its active form, dabigatran, a potent and specific inhibitor of the thrombin enzyme.[] Its role in preventing and treating thromboembolic disorders has made it a cornerstone in modern anticoagulant therapy. The synthetic process for dabigatran etexilate, however, is a multi-step chemical synthesis that can give rise to various process-related impurities.[2] These impurities can originate from starting materials, intermediates, by-products of side reactions, and reagents used during the synthesis.[3][4]

The presence of such impurities, even in trace amounts, can have a significant impact on the quality, safety, and efficacy of the drug product.[3] Therefore, a thorough understanding and stringent control of the impurity profile are mandated by regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the guidelines of the International Council for Harmonisation (ICH).[3][5] The ICH Q3A(R2) guideline, in particular, sets thresholds for the reporting, identification, and qualification of impurities in new drug substances.[4][6] This guide will provide the foundational knowledge and practical tools to effectively identify and control process-related impurities in dabigatran etexilate, ensuring a high-purity API.

The Synthetic Landscape: Unraveling the Origins of Process-Related Impurities

The synthesis of dabigatran etexilate is a complex process involving several key intermediates and chemical transformations. A common synthetic route is a branched synthesis consisting of multiple steps.[2] Understanding this pathway is paramount to predicting and identifying potential process-related impurities.

A generalized synthetic pathway is illustrated below:

Figure 1: A simplified representation of a dabigatran etexilate synthetic pathway and points of impurity formation.

The formation of process-related impurities can be attributed to several factors inherent in the synthesis:

-

Purity of Starting Materials and Reagents: Impurities present in the key starting materials (KSMs) can be carried through the synthetic steps and appear in the final API.[7]

-

Side Reactions: Unintended reactions between intermediates, reagents, or solvents can lead to the formation of by-products. For example, dimerization of intermediates can occur under certain reaction conditions.[7]

-

Incomplete Reactions: Residual unreacted intermediates can remain in the final product if purification steps are not adequate.[8]

-

Reagent-Related Impurities: The reagents themselves can be a source of impurities. A notable example is the use of n-hexyl chloroformate in the final acylation step, which has been shown to introduce several related impurities.[9]

A Deeper Dive: Key Process-Related Impurities of Dabigatran Etexilate

A comprehensive understanding of the potential process-related impurities is crucial for developing robust analytical methods and control strategies. The following table summarizes some of the key impurities that have been identified in the synthesis of dabigatran etexilate.

| Impurity Name | IUPAC Name | Molecular Formula | Origin in Synthesis |

| Dabigatran Dimer | Varies based on linkage | C68H80N14O10 (example) | A potential by-product formed from the self-condensation of intermediates during the synthesis.[7] |

| Dabigatran n-Propyl Ester | Propyl 3-(((2-(((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | C35H43N7O5 | Arises from the presence of n-propanol as an impurity in the solvents used during the esterification or final synthesis steps.[7][10] |

| Impurity from n-hexyl chloroformate | Varies | Varies | The use of n-hexyl chloroformate can introduce a range of impurities due to its reactivity and potential degradation. An alternative reagent, n-hexyl-4-nitrophenyl carbonate, has been proposed to mitigate this.[9] |

| N-Nitroso-Dabigatran Etexilate | N-nitroso-N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | C34H40N8O6 | A potential nitrosamine impurity that can form under specific conditions, particularly in the presence of secondary amines and nitrosating agents.[11] |

| Dabigatran Isopropyl Ester Impurity | Isopropyl 3-(((2-(((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | C35H43N7O5 | Forms due to the presence of isopropanol in the reaction mixture.[12] |

| Amide Impurity | Varies | Varies | Can be formed due to the hydrolysis of the ester group in dabigatran etexilate or its intermediates. |

Analytical Arsenal: Strategies for Impurity Identification and Quantification

A multi-faceted analytical approach is essential for the comprehensive identification, quantification, and control of process-related impurities in dabigatran etexilate. High-performance liquid chromatography (HPLC) coupled with various detectors is the cornerstone of this analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A well-developed, stability-indicating HPLC method is critical for separating dabigatran etexilate from its process-related impurities and degradation products.[13] The choice of chromatographic conditions is paramount for achieving the necessary resolution and sensitivity.

Experimental Protocol: A Representative HPLC-UV Method

This protocol is a starting point and should be optimized and validated for specific laboratory conditions and impurity profiles.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A reversed-phase column, such as an Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm), is often suitable.[13]

-

Mobile Phase:

-

Gradient Elution: A gradient elution program is typically required to resolve the main component from a wide range of impurities with varying polarities.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[13]

-

Detection Wavelength: UV detection at approximately 225 nm or 254 nm is suitable for dabigatran and many of its impurities.[14][15]

-

Column Temperature: Maintaining a constant column temperature, for instance, 25°C, ensures reproducibility.[13]

Causality Behind Experimental Choices:

-

Reversed-Phase Chromatography: Dabigatran etexilate and its likely process-related impurities are moderately polar to non-polar organic molecules, making reversed-phase chromatography the ideal separation mode.

-

Buffered Mobile Phase: The use of a buffer at a controlled pH is critical for maintaining the consistent ionization state of the analytes, which in turn ensures reproducible retention times and symmetrical peak shapes.

-

Gradient Elution: The complexity of the potential impurity profile necessitates a gradient elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are adequately resolved from the main peak and each other within a reasonable analysis time.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation

For the definitive identification and structural characterization of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are indispensable.[16]

Experimental Protocol: A General LC-MS/MS Approach

-

Chromatographic Separation: Utilize an HPLC or UPLC system with a method similar to the one described above to separate the impurities.

-

Ionization Source: An electrospray ionization (ESI) source in positive ion mode is generally effective for ionizing dabigatran and its related compounds.[15]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).[11]

-

Data Acquisition:

-

Full Scan MS: To obtain the molecular weights of the parent drug and any impurities.

-

Tandem MS (MS/MS): To fragment the ions of interest and obtain structural information from the fragmentation patterns.

-

Causality Behind Experimental Choices:

-

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass-to-charge ratio measurements, which are crucial for proposing the elemental composition of an unknown impurity, a key step in its identification.

-

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of a selected precursor ion, MS/MS provides a "fingerprint" of the molecule's structure. Comparing the fragmentation pattern of an impurity to that of the parent drug can reveal structural modifications.

Figure 2: A typical analytical workflow for the identification and characterization of process-related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

For unequivocal structure elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within a molecule, allowing for the definitive confirmation of its structure.[17][18]

Regulatory Context and Control Strategies

The identification and characterization of process-related impurities are not merely academic exercises; they are regulatory requirements. The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances, defining thresholds for reporting, identification, and qualification.[4][6]

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which the structure of an impurity must be determined.

-

Qualification Threshold: The level above which an impurity must be assessed for its biological safety.

A robust control strategy for process-related impurities in dabigatran etexilate should encompass:

-

Sourcing of High-Purity Starting Materials: Implementing stringent specifications for all raw materials and reagents.

-

Process Optimization: Modifying reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize the formation of by-products.

-

Purification Procedures: Developing and validating effective crystallization and/or chromatographic purification steps to remove impurities to acceptable levels.

-

In-Process Controls: Monitoring the formation of impurities at critical steps of the manufacturing process.

-

Comprehensive Analytical Testing: Utilizing validated analytical methods for the routine testing of the final API to ensure it meets the established specifications.

Conclusion

The identification and control of process-related impurities are critical aspects of the development and manufacturing of dabigatran etexilate. A thorough understanding of the synthetic process, coupled with the application of advanced analytical techniques such as HPLC, LC-MS/MS, and NMR, enables the effective characterization of these impurities. By implementing a robust control strategy based on scientific understanding and regulatory guidelines, pharmaceutical manufacturers can ensure the consistent production of high-quality, safe, and effective dabigatran etexilate for patients worldwide. This guide provides a foundational framework for researchers and professionals to navigate the complexities of impurity profiling for this important anticoagulant.

References

-

AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

-

Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). [Source name not available]. [Link]

-

ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

-

ICH Q3 Guidelines. (2023, October 17). [Source name not available]. [Link]

-

FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

-

Solanki, P. V., et al. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega, 3(5), 5835-5842. [Link]

-

Devarasetty, S., et al. (2018). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica, 10(4), 127-148. [Link]

-

Chen, Y., et al. (2017). Synthesis, Characterization and Suppression of Impurities during Optimization of Dabigatran Etexilate. ResearchGate. [Link]

-

Kumar, A. A., et al. (2015). A rapid stability indicating rp-hplc assay method development and validation for the quantitative estimation of dabigatran etexilate mesylate in capsules. Indo American Journal of Pharmaceutical Sciences, 2(10), 1364-1373. [Link]

- U.S. Patent No. US20170050948A1. (2017).

-

Dwivedi, A., et al. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry, 29(7), 1461-1464. [Link]

-

Pantović, J., et al. (2015). Development of liquid chromatographic method for the analysis of dabigatran etexilate mesilate and its ten impurities supported by quality-by-design methodology. Journal of Pharmaceutical and Biomedical Analysis, 111, 296-305. [Link]

-

Arous, B., & Al-Mardini, M. A. (2017). LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate. Research Journal of Pharmacy and Technology, 10(11), 3829-3839. [Link]

- U.S. Patent No. US20150246900A1. (2015).

-

Devarasetty, S., et al. (2018). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica, 10(4), 127-148. [Link]

-

Kalam, A., et al. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. [Link]

-

European Medicines Agency. (2023). Dabigatran Etexilate Accord. [Link]

-

Pantovic, J., et al. (2015). Development of liquid chromatographic method for the analysis of dabigatran etexilate mesilate and its ten impurities supported by quality-by-design methodology. Semantic Scholar. [Link]

-

Sreenivas, N., et al. (2015). Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Der Pharmacia Lettre, 7(11), 272-279. [Link]

-

WIPO Patent No. WO/2015/128875. (2015). A Process for Preparation of Dabigatran Etexilate Mesylate and Intermediates Thereof. [Link]

-

Arous, B., & Al-Mardini, M. A. (2019). UV spectrum of standard solution of Dabigatran etexilate By Using HPLC-PDA. ResearchGate. [Link]

-

Bapatu, H., et al. (2016). QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. American Journal of Analytical Chemistry, 7(6), 494-524. [Link]

-

Reddy, U. R., et al. (2017). Synthesis of potential impurities of dabigatran etexilate. Figshare. [Link]

-

Arous, B., & Al-Mardini, M. A. (2019). LC-MS method for Analysis of Dabigatran and its Impurities. Acta Scientific Pharmaceutical Sciences, 3(5), 121-127. [Link]

-

Agilent Technologies. (2013). Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ. [Link]

-

Reddy, U. R., et al. (2014). Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes. Semantic Scholar. [Link]

-

Bapatu, H., et al. (2016). 1H NMR assignments for unknown impurity and DABE. ResearchGate. [Link]

-

Kumar, A., et al. (2023). LC-MS/MS Bioanalytical Approach for the Quantitative Analysis of Dabigatran in Biological Fluids. ResearchGate. [Link]

-

Patel, A., et al. (2024). Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique. Analytical Methods, 16(1), 84-91. [Link]

-

Molsyns Research. (n.d.). Dabigatran Isopropyl Ester Impurity. [Link]

-

Dare, M., et al. (2019). THE STRUCTURE OF DABIGATRAN AND ITS IMPURITIES WERE CAPTURED IN TABLE 1. ResearchGate. [Link]

Sources

- 2. ema.europa.eu [ema.europa.eu]

- 3. tasianinch.com [tasianinch.com]

- 4. database.ich.org [database.ich.org]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20170050948A1 - Process for the Synthesis of Dabigatran Etexilate and Its Intermediates - Google Patents [patents.google.com]

- 9. Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dabigatran N-propyl Ester [Imp-I] | Manasa Life Sciences [manasalifesciences.com]

- 11. agilent.com [agilent.com]

- 12. Dabigatran Isopropyl Ester Impurity | molsyns.com [molsyns.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. iajps.com [iajps.com]

- 15. actascientific.com [actascientific.com]

- 16. rjptonline.org [rjptonline.org]

- 17. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]

- 18. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Development and Validation of Dabigatran Etexilate Impurity 1 Analysis

Abstract

This comprehensive application note details a systematic approach for the development and subsequent validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Dabigatran Etexilate Impurity 1. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and trustworthiness in the presented protocols. Adhering to the principles of Quality by Design (QbD) and the International Council for Harmonisation (ICH) guidelines, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis and quality control.

Introduction

Dabigatran etexilate is an oral anticoagulant and a direct thrombin inhibitor, widely prescribed to prevent thromboembolic events.[1] As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by frameworks such as the ICH Q3A(R2) guideline, mandate the identification, reporting, and qualification of impurities.[2]

This application note focuses on "Impurity 1," a potential process-related impurity of Dabigatran etexilate. For the purpose of this guide, Impurity 1 is identified as hexyl N-(4-aminobenzenecarboximidoyl)carbamate , with the following chemical structure:

Chemical Structure of Impurity 1

The objective of this work is to provide a self-validating, field-proven protocol for a robust analytical method capable of separating and quantifying this impurity from the main API and potential degradation products, thus qualifying as a stability-indicating method.

Part I: The Scientific Rationale for Method Development

A successful analytical method is not a product of chance but of a systematic, science-driven approach. The choices made during development are causally linked to the physicochemical properties of the analytes and the desired performance of the method.

Foundational Analyte Characterization

The foundation of our method development lies in understanding the properties of Dabigatran etexilate and Impurity 1.

-

Dabigatran Etexilate: A prodrug that is a moderately non-polar molecule, making it an ideal candidate for reversed-phase chromatography.[4]

-

Impurity 1: The presence of a carbamate and an amine group suggests it is also moderately polar and will have good retention on a C18 stationary phase.

-

UV Absorbance: Both the API and its related impurities possess chromophores that allow for UV detection. A photodiode array (PDA) detector is the preferred tool during development to scan across a range of wavelengths (e.g., 200-400 nm) to identify an optimal wavelength where all components show adequate response. Based on literature, wavelengths between 220 nm and 235 nm are often effective for Dabigatran and its impurities.[1][5][6]

Selection of the Chromatographic System

Why RP-HPLC with a C18 Column? Reversed-phase chromatography is the predominant separation technique in the pharmaceutical industry due to its versatility and ability to resolve compounds with varying polarity. An octadecylsilane (C18) column is the workhorse for this application, providing the necessary hydrophobic interactions to retain and separate Dabigatran etexilate from its more polar or non-polar impurities. An Inertsil ODS-3V or equivalent column is a proven choice for this separation.[1][7]

Why Gradient Elution? The polarity difference between potential process impurities, the API, and degradation products can be significant. An isocratic method may either fail to retain early-eluting impurities or excessively prolong the runtime for late-eluting components like the API. A gradient elution, starting with a higher aqueous mobile phase composition and gradually increasing the organic solvent, provides the necessary resolving power across a wide polarity range in an efficient timeframe.[7][8]

The Critical Role of Mobile Phase pH The pH of the aqueous mobile phase (Mobile Phase A) is arguably the most critical parameter. Dabigatran and many of its impurities contain ionizable functional groups. Controlling the pH ensures a consistent ionization state, leading to reproducible retention times and improved peak shapes. A slightly acidic pH, typically between 3.0 and 5.0, is often chosen to suppress the ionization of silanol groups on the silica backbone of the column and to ensure sharp, symmetrical peaks. Buffers such as ammonium formate or potassium dihydrogen phosphate are excellent choices for pH control.[6][7]

Method Development Workflow

The development process follows a logical progression from initial screening to final optimization.

Caption: Logical workflow for RP-HPLC method development.

Part II: Detailed Analytical Method Protocol

This section provides the precise, step-by-step protocol for the analysis of Dabigatran Etexilate Impurity 1.

Instrumentation, Chemicals, and Reagents

-

Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector (e.g., Agilent 1260/1290, Waters Alliance/Acquity).

-

Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[1]

-

Chemicals:

-

Acetonitrile (HPLC Grade)

-

Ammonium Formate (AR Grade)

-

Formic Acid (AR Grade)

-

Water (Milli-Q or HPLC Grade)

-

Dabigatran Etexilate Reference Standard

-

Dabigatran Etexilate Impurity 1 Reference Standard

-

Preparation of Solutions

-

Mobile Phase A (20 mM Ammonium Formate, pH 4.5): Dissolve approximately 1.26 g of ammonium formate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 ± 0.05 with formic acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

-

Diluent: Prepare a mixture of Water and Acetonitrile in a 70:30 (v/v) ratio.[1]

-

Impurity 1 Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Impurity 1 Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

API Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Dabigatran Etexilate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

System Suitability Solution (Spiked Solution): Transfer 2.5 mL of the API Standard Stock Solution into a 50 mL volumetric flask. Add 1.0 mL of the Impurity 1 Standard Stock Solution and dilute to volume with the diluent. This results in a solution containing approximately 50 µg/mL of API and 2.0 µg/mL of Impurity 1.

Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Formate, pH 4.5 |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Part III: Method Validation Protocol (per ICH Q2(R1))

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[9][10] The following parameters must be assessed.

Caption: Core parameters for analytical method validation per ICH Q2(R1).

System Suitability

Before any validation run, the chromatographic system's performance is verified by injecting the System Suitability Solution six times.

| Parameter | Acceptance Criteria |

| Tailing Factor (API) | Not more than 2.0 |

| Theoretical Plates (API) | Not less than 3000 |

| Resolution (API/Impurity 1) | Not less than 2.0 |

| %RSD for Peak Area (n=6) | Not more than 2.0% |

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[11]

-

Protocol: Inject the diluent (blank), a placebo solution, an un-spiked sample solution, and the spiked solution.

-

Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidative, thermal, and photolytic) to produce degradation products.[12] Analyze the stressed samples to ensure that Impurity 1 and the API are fully resolved from any degradants.

-

Acceptance Criteria: No interference from blank or placebo at the retention time of Impurity 1. Peak purity analysis (using PDA) should confirm that the API and impurity peaks are spectrally pure in the presence of degradants.

Linearity

-

Protocol: Prepare a series of at least five solutions of Impurity 1 ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.1 to 3.0 µg/mL).

-

Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

| Concentration (µg/mL) | Peak Area (Example) |

| 0.1 (LOQ) | 15,200 |

| 0.5 | 75,500 |

| 1.0 | 151,000 |

| 2.0 | 302,500 |

| 3.0 | 454,000 |

| R² | > 0.999 |

Accuracy

-

Protocol: Analyze a sample solution spiked with Impurity 1 at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three preparations at each level.

-

Acceptance Criteria: The mean percent recovery should be within 80.0% to 120.0% for each level.[13]

| Spiked Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery (Example) |

| 50% | 1.0 | 0.98 | 98.0% |

| 100% | 2.0 | 2.03 | 101.5% |

| 150% | 3.0 | 2.95 | 98.3% |

Precision

-

Repeatability (Intra-assay): Analyze six replicate preparations of a sample spiked with Impurity 1 at the 100% level. The %RSD of the results should not be more than 5.0%.

-

Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The %RSD between the two sets of data is calculated.

| Parameter | Result (% Impurity) | %RSD (Example) |

| Repeatability (n=6) | 0.15, 0.16, 0.15, 0.15, 0.16, 0.14 | 1.8% |

| Intermediate Precision | Results from Day 2 | < 5.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Protocol: Determine based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions of Impurity 1.

-

Acceptance Criteria:

-

LOD: The concentration that yields an S/N ratio of ≥ 3.

-

LOQ: The concentration that yields an S/N ratio of ≥ 10. The LOQ should be further verified for precision and accuracy.

-

Robustness

-

Protocol: Deliberately vary critical method parameters one at a time and assess the effect on system suitability.

-

Acceptance Criteria: The system suitability parameters must remain within the established criteria for all varied conditions, demonstrating the method's reliability during normal use.

| Parameter Varied | Condition | Result (System Suitability) |

| Flow Rate | ± 0.1 mL/min | Passes |

| Column Temperature | ± 2°C | Passes |

| Mobile Phase A pH | ± 0.2 units | Passes |

Conclusion

This application note presents a comprehensive, scientifically grounded framework for developing and validating a stability-indicating RP-HPLC method for Dabigatran Etexilate Impurity 1. By explaining the rationale behind each step and adhering strictly to ICH guidelines, the resulting method is demonstrated to be specific, linear, accurate, precise, and robust. This protocol is suitable for routine quality control analysis, stability studies, and ensuring the safety and quality of Dabigatran etexilate drug substance and product.

References

-

Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations. Academia.edu. Available at: [Link]

-

ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

-

Bapatu, H., et al. (2016). QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. American Journal of Analytical Chemistry, 7, 494-524. Available at: [Link]

-

Vemić, A., et al. (2015). Development of liquid chromatographic method for the analysis of dabigatran etexilate mesilate and its ten impurities supported by quality-by-design methodology. Journal of Pharmaceutical and Biomedical Analysis, 109, 81-91. Available at: [Link]

-

Nawale, R., et al. Analytical method development and validation of dabigatran etexilate related substance in pharmaceutical dosage form by reverse-phase – high-performance liquid chromatography. ResearchGate. Available at: [Link]

-

Nawale, R., et al. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE RELATED SUBSTANCE IN PHARMACEUTICAL DOSAGE FORM BY REVERSE‑PHASE – HIGH‑PERFORMANCE LIQUID CHROMATOGRAPHY. Semantic Scholar. Available at: [Link]

-

Patel, A., et al. (2024). Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique. Analytical Methods, 16, 1118-1127. Available at: [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

-

Dabigatran Etexilate iMpurity I. PubChem. Available at: [Link]

-

Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Scholars Research Library. Available at: [Link]

-

Kumar, A. A., et al. (2015). A Rapid Stability Indicating RP-HPLC Assay Method Development and Validation for the Quantitative Estimation of Dabigatran Etexilate Mesylate in Capsules. Indo American Journal of Pharmaceutical Sciences, 2(10). Available at: [Link]

-

QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. ResearchGate. Available at: [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

-

Chemical structure of dabigatran etexilate. ResearchGate. Available at: [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

-

ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

Sources

- 1. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]

- 2. database.ich.org [database.ich.org]

- 3. Dabigatran Etexilate iMpurity I | C14H21N3O2 | CID 135741373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. (PDF) Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations [academia.edu]

- 8. Development of liquid chromatographic method for the analysis of dabigatran etexilate mesilate and its ten impurities supported by quality-by-design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 12. researchgate.net [researchgate.net]

- 13. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

HPLC Protocol: Quantification of Dabigatran Etexilate & Impurity 1 (Hydrolytic Degradant)

Executive Summary & Scientific Rationale

Dabigatran Etexilate Mesylate (DEM) is a double-prodrug designed to overcome the poor oral bioavailability of its active moiety, Dabigatran . The molecule contains two key hydrolyzable groups: an ethyl ester and a hexyloxycarbonyl carbamide.

"Impurity 1" Definition: For this protocol, "Impurity 1" is technically defined as Dabigatran Free Acid (CAS: 211915-06-9) , often designated as Related Compound A in pharmacopeial contexts. This is the primary degradation product resulting from the hydrolysis of the ester and carbamate moieties, a reaction accelerated by moisture and acidic/basic stress.

Why this Method? Standard isocratic methods often fail to resolve the highly polar hydrolytic impurities from the hydrophobic prodrug. This protocol utilizes a Gradient RP-HPLC method with an Ammonium Formate buffer (pH 5.0).[1] The choice of pH 5.0 is critical: it stabilizes the mesylate salt while ensuring the ionizable benzimidazole core of Impurity 1 is sufficiently retained to prevent co-elution with the solvent front.

Experimental Protocol

Reagents & Chemicals[2]

-

Reference Standards: Dabigatran Etexilate Mesylate (>99.0%), Dabigatran Free Acid (Impurity 1).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

-

Buffer Reagents: Ammonium Formate (AR Grade), Formic Acid (for pH adjustment).

Chromatographic Conditions

This system uses a C18 stationary phase with high surface area to maximize the interaction with the hydrophobic hexyl chain of the etexilate tail.

| Parameter | Specification | Rationale |

| Column | Inertsil ODS-3V (250 × 4.6 mm, 5 µm) | High carbon load prevents peak tailing for basic nitrogen compounds. |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles. |

| Wavelength | 220 nm | Max absorbance for the benzimidazole core; detects low-level impurities. |

| Injection Vol | 10 µL | Standard loop size; prevents column overload. |

| Column Temp | 25°C | Ambient control to minimize retention time drift. |

| Run Time | 45 Minutes | Ensures elution of late-eluting hydrophobic dimers. |

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 1.26 g Ammonium Formate in 1000 mL water. Adjust pH to 5.0 ± 0.05 with dilute Formic Acid. Filter through 0.45 µm membrane.[2]

-

Mobile Phase B (Organic): 100% Acetonitrile (degassed).

Gradient Program

The gradient is designed to elute the polar Impurity 1 early (~5-8 min) while ramping up organic strength to elute the parent DEM (~24-26 min).

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 80 | 20 | Equilibration |

| 5.0 | 80 | 20 | Isocratic hold for Impurity 1 |

| 25.0 | 30 | 70 | Linear Ramp to elute DEM |

| 35.0 | 30 | 70 | Wash |

| 36.0 | 80 | 20 | Return to Initial |

| 45.0 | 80 | 20 | Re-equilibration |

Sample Preparation Workflow

Diluent Preparation

Composition: Acetonitrile : Water (50:50 v/v). Note: Do not use pure water as diluent; DEM has limited solubility in water and may precipitate.

Standard Solution Preparation

-

Stock Solution: Accurately weigh 25 mg of DEM and 2.5 mg of Impurity 1 into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Working Standard: Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.

-

Target Conc: 50 µg/mL (DEM), 5 µg/mL (Impurity 1).

-

Sample Solution (Tablets/Capsules)

-

Empty capsule contents (equivalent to 150 mg DEM) into a 100 mL flask.

-

Add 70 mL Diluent and sonicate for 20 mins (maintain temp < 25°C to prevent degradation).

-

Dilute to volume. Centrifuge at 3000 RPM for 10 mins.

-

Filter supernatant through 0.45 µm PVDF filter.

Method Validation & System Suitability

To ensure the method is self-validating, the following criteria must be met before routine analysis.

| Parameter | Acceptance Criteria |

| Resolution (Rs) | > 2.0 between Impurity 1 and nearest peak. |

| Tailing Factor (T) | < 1.5 for DEM and Impurity 1. |

| Theoretical Plates (N) | > 5000 for DEM. |

| RSD (Replicate Injections) | < 2.0% for Area and Retention Time. |

| LOD / LOQ | Impurity 1: ~0.03 µg/mL / ~0.10 µg/mL. |

Visualizations

Analytical Workflow

This diagram outlines the critical path from sample extraction to data reporting.

Figure 1: Step-by-step analytical workflow ensuring sample integrity and precise quantification.

Degradation Pathway (Origin of Impurity 1)

Understanding the chemical origin of Impurity 1 is vital for root-cause analysis in stability studies.

Figure 2: Hydrolytic pathways leading to the formation of Impurity 1 (Dabigatran).

Calculation

Calculate the percentage of Impurity 1 using the Relative Response Factor (RRF). If RRF is not established, assume 1.0 for initial estimation, though 1.3 is common for benzimidazole derivatives relative to the ester.

- : Peak area of Impurity 1 in sample.

- : Peak area of DEM in standard.

- : Concentration of Standard (mg/mL).

- : Concentration of Sample (mg/mL).

- : Potency of Standard.

References

-

International Journal of Bio-Pharma Research. (2015). Development and validation of stability indicating HPLC method for estimation of Dabigatran Etexilate Mesylate in drug substance. Retrieved from [Link]

-

Scholars Research Library. (2016). Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Retrieved from [Link]

-

Scientific Research Publishing. (2016). QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities. Retrieved from [Link]

-

European Medicines Agency (EMA). (2023). Dabigatran Etexilate Accord - Assessment Report. Retrieved from [Link]

Sources

Application Note: A Protocol for the Isolation of Dabigatran Etexilate Impurity 1

Abstract

This document provides a comprehensive, technically-grounded protocol for the isolation of Dabigatran etexilate impurity 1 (DE-1), a known process-related impurity and potential degradant of the active pharmaceutical ingredient (API) Dabigatran etexilate. The isolation of such impurities is a critical step in drug development and manufacturing, enabling full structural characterization and toxicological assessment to ensure product safety and meet regulatory requirements.[1] This guide details a systematic approach beginning with analytical method development, proceeding to strategic sample enrichment via forced degradation, and culminating in purification by preparative High-Performance Liquid Chromatography (HPLC). The causality behind each experimental choice is explained, providing researchers with a robust framework adaptable to similar purification challenges.

Introduction: The Imperative of Impurity Isolation

Dabigatran etexilate is a prodrug that is converted in the body to dabigatran, a direct thrombin inhibitor used as an oral anticoagulant.[2][3] During its synthesis and storage, or upon exposure to stress conditions such as acid, base, and heat, a profile of related substances can emerge.[4][5] The International Council on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present above specific thresholds, making their isolation a non-negotiable aspect of quality control.[1]

This protocol focuses on Dabigatran etexilate impurity 1 (DE-1) , also known as O-Desethyl O-Isopropyl Dabigatran Etexilate.[] The isolation of this specific impurity in a pure form is essential for its use as a reference standard in routine quality control and for further toxicological studies.[7] This guide eschews a one-size-fits-all template, instead presenting a logical workflow grounded in chromatographic theory and empirical data. Preparative liquid chromatography is the cornerstone of this protocol, valued for its high resolving power and scalability for purifying closely related compounds from complex mixtures.[8][9]

Table 1: Compound Profiles

| Compound | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Dabigatran Etexilate | [Image of Dabigatran Etexilate structure] | Ethyl 3-({[2-({[4-({[(hexyloxy)carbonyl]amino}iminomethyl)phenyl]amino}methyl)-1-methyl-1H-benzimidazol-5-yl]carbonyl}(pyridin-2-yl)amino)propanoate | C34H41N7O5 | 627.73 |

| Impurity 1 (DE-1) | [Image of Dabigatran Etexilate Impurity 1 structure] | propan-2-yl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | C35H43N7O5 | 641.78[] |

Foundational Step: Analytical Method Development

Before any attempt at isolation, a high-resolution analytical HPLC method must be developed. This method serves as the blueprint for the preparative scale-up and is the ultimate tool for verifying the purity of the isolated fractions. A well-developed analytical method ensures that Impurity 1 is adequately resolved from the parent API and other potential impurities.[10]

The complexity of the Dabigatran etexilate impurity profile necessitates a gradient elution reversed-phase HPLC (RP-HPLC) method.[11][12] A C18 stationary phase is selected due to the hydrophobic nature of Dabigatran etexilate and its related compounds.

Protocol 2.1: Analytical RP-HPLC Method

| Parameter | Condition | Rationale |

| Column | Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm | A standard C18 column providing excellent resolution for this class of compounds.[13] |

| Mobile Phase A | 10 mM Ammonium formate buffer, pH 4.5 | A volatile buffer suitable for LC-MS compatibility and provides good peak shape.[13] |

| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with strong elution strength. |

| Gradient Program | See Table 2 below | A gradient is essential to separate compounds with a wide range of polarities.[11][14] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce viscosity.[13] |

| Detection | UV at 225 nm | Dabigatran and its impurities show significant absorbance at this wavelength.[14][15] |

| Injection Volume | 10 µL | A standard volume for analytical injections. |

Table 2: Analytical Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.01 | 70 | 30 |

| 10.0 | 45 | 55 |

| 15.0 | 40 | 60 |

| 15.1 | 70 | 30 |

| 20.0 | 70 | 30 |

Strategic Enrichment: Forced Degradation

In many API batches, the concentration of a specific impurity may be too low for effective isolation.[16] To overcome this, forced degradation (stress testing) can be employed to intentionally increase the concentration of the target impurity.[7] Studies have shown that Dabigatran etexilate is susceptible to hydrolytic degradation.[4][17] Since Impurity 1 is an ester analog, it may be formed under specific hydrolytic conditions.

Protocol 3.1: Acidic Hydrolysis for Impurity Enrichment

-

Preparation: Prepare a solution of Dabigatran etexilate API at a concentration of 2 mg/mL in a mixture of acetonitrile and water (1:1).

-

Stress Condition: Add 0.1 N HCl to the solution and maintain at room temperature for 12 hours.[4] The duration may need to be optimized based on preliminary time-point analyses.

-

Neutralization: After the stress period, carefully neutralize the solution with a suitable base (e.g., 0.1 N NaOH) to a pH of ~7.0.

-

Analysis: Analyze the stressed sample using the analytical HPLC method (Protocol 2.1) to confirm the enrichment of the peak corresponding to Impurity 1.

-

Consolidation: If successful, scale up this process to generate a sufficient quantity of the enriched starting material for preparative chromatography.

The Core Directive: Isolation by Preparative HPLC

The transition from analytical to preparative chromatography is not merely an increase in scale; it is a strategic optimization of purity, yield, and throughput.[8] The principle is to overload the column to maximize the amount of material purified per run without compromising the resolution between the target peak and its neighbors.[8]

Workflow for Impurity Isolationdot

Sources

- 1. reachseparations.com [reachseparations.com]

- 2. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scielo.br [scielo.br]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. agilent.com [agilent.com]

- 9. welch-us.com [welch-us.com]

- 10. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]

- 11. Development of liquid chromatographic method for the analysis of dabigatran etexilate mesilate and its ten impurities supported by quality-by-design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. researchgate.net [researchgate.net]

- 16. waters.com [waters.com]

- 17. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Hub: High-Resolution Separation of Dabigatran Etexilate & Impurities

[1]

Status: Operational Topic: Mobile Phase Optimization & Impurity 1 Separation Expertise Level: Senior Application Scientist

Core Technical Briefing: The "Why" Behind the Separation

Before adjusting your mobile phase, you must understand the physicochemical behavior of Dabigatran Etexilate (DE). DE is a double prodrug designed to be hydrophobic for oral absorption, but its impurities (hydrolysis products) are significantly more polar.

The Critical Physicochemical Factors[2]

-

Basicity & pKa: DE has two weak basic centers with pKa values of approximately 4.0 (benzimidazole moiety) and 6.7 (carbamic acid hexyl ester).[1]

-

Implication: Your mobile phase pH is the single most critical variable. If your pH drifts near 4.0 or 6.7, you will see massive shifts in retention time and peak width due to the equilibrium between ionized and unionized forms.

-

-

Solubility Profile: DE is highly soluble in acidic media (>50 mg/mL in 0.1 N HCl) but practically insoluble in neutral media (0.003 mg/mL at pH 7.4).

-

Implication: You generally cannot run this separation at neutral pH. You must operate in an acidic range (pH 3.0 – 5.5) to maintain solubility and prevent precipitation on the column head.

-

Troubleshooting Center (Q&A)

Scenario A: "Impurity 1 is co-eluting on the tail of the main Dabigatran Etexilate peak."

Diagnosis: "Impurity 1" in this context is frequently the Mono-ethyl ester intermediate or a specific hydrolysis degradant. Because DE is a large hydrophobic molecule, it often tails due to secondary silanol interactions, masking the small impurity peak eluting immediately after it.

Corrective Actions:

-

Optimize the Buffer pH (The "Sweet Spot"):

-

Action: Adjust your aqueous mobile phase to pH 3.0 ± 0.1 using Potassium Phosphate or pH 5.0 ± 0.1 using Ammonium Formate.

-

Reasoning: At pH 3.0, the silanol groups on the silica support are protonated (neutral), reducing the ionic attraction to the basic DE molecule. This sharpens the main peak, revealing the impurity hidden in the tail.

-

-

Switch Organic Modifier:

-

Action: If using Methanol, switch to Acetonitrile (ACN) .

-

Reasoning: ACN has a lower viscosity and different dipole selectivity. For aromatic amides like DE, ACN often provides sharper peak shapes, increasing the Peak Capacity (

) of the separation.

-

-

Gradient Slope Modification:

-

Action: Flatten the gradient slope at the elution point.

-

Current: 10% to 90% B in 20 mins.

-

New: Hold isocratic or shallow gradient (e.g., 40% to 45% B) for 5 minutes during the DE elution window.

-

Scenario B: "My retention times are drifting day-to-day."

Diagnosis: This is a classical Buffering Capacity Failure . You are likely operating too close to the pKa (4.0) without sufficient ionic strength, or your organic modifier evaporation is altering the effective pH.

Corrective Actions:

-

Increase Buffer Concentration:

-

Action: Increase buffer strength from 10mM to 25mM or 50mM .

-

Reasoning: Higher ionic strength suppresses the electric double layer and minimizes the impact of minor pH changes on the ionization state of the analyte.

-

-

Check Temperature Control:

-

Action: Ensure column oven is set to 25°C or 30°C and actually stable.

-

Reasoning: pKa is temperature-dependent. A 2°C fluctuation can shift the ionization equilibrium enough to change retention times for a compound with pKa values like DE.

-

Validated Reference Protocol

Based on robust literature methods (e.g., Inertsil ODS-3V / ODS-4 applications).

Objective: Separation of DE from Impurity A (Dabigatran free acid) and intermediate degradants.

| Parameter | Specification | Notes |

| Column | L1 (C18), End-capped. e.g., Inertsil ODS-3V or Kinetex C18. | 250 x 4.6 mm, 5 µm is standard. |

| Mobile Phase A | 20mM Ammonium Formate (pH 5.0 adjusted w/ Formic Acid) | pH 3.0 (Phosphate) is an alternative if MS detection is not required. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Do not use Methanol for this specific critical pair. |

| Flow Rate | 1.0 mL/min | |

| Column Temp | 25°C | Strictly controlled. |

| Detection | UV @ 220 nm or 300 nm | 220 nm for higher sensitivity of impurities; 300 nm for specificity. |

Gradient Table:

| Time (min) | % Mobile Phase B | Phase |

|---|---|---|

| 0.0 | 30 | Equilibration |

| 5.0 | 30 | Isocratic Hold (Elute polar impurities) |

| 25.0 | 60 | Linear Ramp (Elute DE) |

| 30.0 | 90 | Wash |

| 35.0 | 30 | Re-equilibration |

Visual Logic & Workflows

Diagram 1: Troubleshooting Decision Tree

Use this logic flow to diagnose resolution vs. tailing issues.

Caption: Decision matrix for isolating "Impurity 1" based on the peak symmetry of the parent Dabigatran Etexilate peak.

Diagram 2: Degradation & Impurity Pathway

Understanding where Impurity 1 comes from (Hydrolysis).

Caption: Simplified hydrolysis pathway showing the origin of the critical "Impurity 1" pair.

References

-

Bernardi, R. M., et al. (2013). "Stability-indicating LC method for the determination of dabigatran etexilate in capsules." Journal of Chromatographic Science.

-

TGA Australia. (2016). "Australian Public Assessment Report for Dabigatran etexilate mesilate." Therapeutic Goods Administration.[1]

-

Sekhar Reddy, B. R., et al. (2015). "Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations." Journal of Pharmaceutical Analysis.

-

PubChem. "Dabigatran Etexilate Compound Summary (pKa and Solubility Data)." National Library of Medicine.

Sources

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Dabigatran Etexilate Impurity 1

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Dabigatran etexilate impurity 1. Our goal is to provide you with in-depth, actionable insights and troubleshooting strategies to ensure the accuracy, sensitivity, and reproducibility of your analytical data.

Introduction to Matrix Effects

In LC-MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous materials.[1] Matrix effects arise when these co-eluting, non-target compounds influence the ionization efficiency of the target analyte, in this case, Dabigatran etexilate impurity 1.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal response) or, less commonly, ion enhancement (an increase in signal response), ultimately compromising the accuracy and reliability of quantitative results.[1][3]